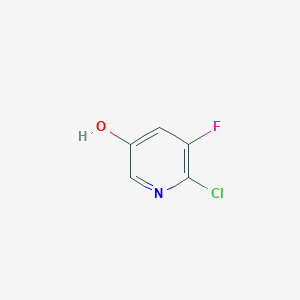

2-Chloro-3-fluoro-5-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHUGRIKMHCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654157 | |

| Record name | 6-Chloro-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870062-76-3 | |

| Record name | 6-Chloro-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine

Introduction

2-Chloro-3-fluoro-5-hydroxypyridine is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, provides multiple reactive sites for further chemical modification, making it a valuable precursor for developing novel therapeutic agents and crop protection products[1]. The strategic placement of these functional groups—an electron-withdrawing halogen at the 2-position, a fluorine atom at the 3-position, and a nucleophilic hydroxyl group at the 5-position—imparts specific reactivity and physicochemical properties that are desirable in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into a retrosynthetic analysis to deconstruct the target molecule into readily available precursors, followed by a detailed, step-by-step examination of the forward synthesis. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the process, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies key disconnections that lead to a practical starting material. The final hydroxyl group can be installed from an amino group via a diazotization reaction. This key intermediate, 2-chloro-3-fluoro-5-aminopyridine, can be derived from the reduction of a nitro-substituted precursor. This precursor, 2-chloro-3-fluoro-5-nitropyridine, is accessible through the chlorination of a corresponding hydroxypyridine (pyridinone), which serves as a viable starting point for the synthesis.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

The initial step involves the conversion of the 2-hydroxypyridine tautomer of the starting material into the corresponding 2-chloro derivative. This is a classic transformation for which reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly effective. PCl₅ acts as the primary chlorinating agent, while POCl₃ can serve as both a reagent and a solvent, facilitating a homogenous reaction environment.

Experimental Protocol (Adapted from ChemicalBook)[2]:

-

To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.

-

Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford 2-chloro-3-fluoro-5-nitropyridine.

| Compound | Formula | MW ( g/mol ) | Expected Yield |

| 3-Fluoro-5-nitropyridin-2-ol | C₅H₃FN₂O₃ | 158.09 | - |

| 2-Chloro-3-fluoro-5-nitropyridine | C₅H₂ClFN₂O₂ | 176.53 | ~97% [2] |

Step 2: Synthesis of 2-Chloro-3-fluoro-5-aminopyridine

The reduction of the nitro group to a primary amine is a fundamental transformation. A common and effective method for this on an electron-deficient ring system is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid.[3] This method is generally high-yielding and tolerant of other functional groups like halogens on the pyridine ring.

Experimental Protocol (Adapted from analogous procedures)[3]:

-

Dissolve 2-chloro-3-fluoro-5-nitropyridine (1.6 g, 9.06 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.2 g, 45.3 mmol) in concentrated hydrochloric acid (15 mL) to the flask.

-

Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-chloro-3-fluoro-5-aminopyridine can be used in the next step without further purification or can be purified by column chromatography if necessary.

| Compound | Formula | MW ( g/mol ) |

| 2-Chloro-3-fluoro-5-aminopyridine | C₅H₄ClFN₂ | 146.55 |

Step 3: Synthesis of this compound

The final step is the conversion of the 5-amino group into a 5-hydroxyl group. This is achieved through a well-established diazotization reaction, where the amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is unstable and, upon gentle heating in the aqueous acidic medium, decomposes to release nitrogen gas and form the desired phenol (hydroxypyridine).[4][5]

Experimental Protocol (Adapted from analogous procedures)[4][5]:

-

Prepare a solution of 2-chloro-3-fluoro-5-aminopyridine (1.2 g, 8.19 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (10 mL), cooling the flask in an ice-salt bath to 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (0.62 g, 8.99 mmol) in water (5 mL) dropwise, ensuring the internal temperature does not rise above 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

-

Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C until nitrogen gas evolution ceases.

-

Cool the solution and neutralize it to pH ~7 with a saturated aqueous solution of sodium carbonate.

-

Extract the product with ethyl acetate or diethyl ether (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.

| Compound | Formula | MW ( g/mol ) |

| This compound | C₅H₃ClFNO | 147.54 |

Safety Considerations

-

Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care and appropriate PPE.

-

Diazotization reactions can form unstable and potentially explosive diazonium salts. It is crucial to maintain low temperatures (0-5 °C) during their formation and handle them without isolation.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 3-fluoro-5-nitropyridin-2(1H)-one. This pathway involves established and high-yielding chemical transformations, including chlorination of a pyridinone, reduction of a nitro group, and a Sandmeyer-type conversion of an amine to a hydroxyl group. By understanding the underlying principles of each reaction, researchers can effectively produce this valuable intermediate for applications in drug discovery and development.

References

-

Ningbo Chem-Source Co., Ltd. (n.d.). Exploring 2-Chloro-3-fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (1984). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

European Patent Office. (2001). EP 0 939 079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Retrieved from [Link]

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-5-hydroxypyridine (CAS No. 870062-76-3) is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research.[1] Its trifunctional nature—featuring a chloro group, a fluoro group, and a hydroxyl group on a pyridine scaffold—makes it a versatile synthetic intermediate for the development of novel bioactive molecules.[1] The strategic placement of these functional groups is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its effective application. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed, field-proven experimental protocols for their determination, and offers insights into the interpretation of analytical data. While specific experimental data for this compound is not widely published, this document leverages data from structurally related analogs and established analytical methodologies to provide a robust framework for its characterization.

Molecular Structure and Core Chemical Properties

The foundational step in characterizing any chemical entity is to define its fundamental molecular and physical properties. These data points serve as the basis for all subsequent experimental design and interpretation.

The structure of this compound combines the aromatic, electron-deficient pyridine ring with three key substituents. The chlorine at the 2-position and fluorine at the 3-position are electron-withdrawing groups that influence the acidity of the hydroxyl group and the overall reactivity of the ring. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and interactions with biological targets.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 870062-76-3 | [2][3][4][5] |

| Molecular Formula | C₅H₃ClFNO | [3][5] |

| Molecular Weight | 147.54 g/mol | [3][4] |

| Appearance | White to off-white solid | [2] (by inference) |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

| Predicted Boiling Point | 347.0 ± 37.0 °C | |

| Predicted Density | 1.517 g/cm³ | |

| Predicted pKa | 7.92 ± 0.10 |

Note: Boiling point, density, and pKa values are based on computational predictions and await experimental verification.

Melting Point Determination: A Criterion for Purity

The melting point is a critical physical property that provides a primary indication of a compound's purity.[2][6] Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[3]

Causality Behind Experimental Choices

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination due to its requirement for minimal sample quantity and its high reproducibility.[2] The choice of heating rate is crucial; a rapid initial scan can establish an approximate range, but a slow ramp rate (1-2°C per minute) is essential for an accurate determination, allowing the system to maintain thermal equilibrium.[3]

Step-by-Step Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation:

-

Instrument Setup:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Set the initial temperature to approximately 10-15°C below the expected melting point. For a novel compound, a preliminary rapid heating run may be necessary to estimate this range.

-

-

Measurement:

-

Begin heating at a controlled rate of 1-2°C per minute.[3]

-

Record the temperature at which the first liquid droplets appear (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded range constitutes the melting point. For a pure compound, this range should be narrow.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the apparatus using certified reference standards with known melting points.[7]

-

Caption: Workflow for Melting Point Determination.

Acidity Constant (pKa): Predicting Ionization in Solution

The pKa is a measure of the acidity of the hydroxyl group and the basicity of the pyridine nitrogen. It is a critical parameter in drug development, as it governs a molecule's charge state at a given pH, which in turn influences its solubility, permeability across biological membranes, and receptor binding interactions.[8] For this compound, two pKa values are expected: one for the dissociation of the acidic hydroxyl proton and another for the protonation of the basic pyridine nitrogen.

Causality Behind Experimental Choices

Potentiometric titration is the gold standard for pKa determination.[9] It provides highly accurate data by measuring the change in pH of a solution upon the incremental addition of a titrant (a strong acid or base). The inflection points in the resulting titration curve correspond to the pKa values.[4] Maintaining a constant ionic strength is essential to minimize activity coefficient variations, ensuring that the measured potential changes are solely due to protonation/deprotonation events.[9]

Step-by-Step Protocol for pKa Determination (Potentiometric Titration)

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in deionized water (or a co-solvent if necessary) to a known concentration (e.g., 1-10 mM).

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Titration for Acidic pKa (Hydroxyl Group):

-

Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.

-

Begin stirring and incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize (<0.01 pH units/minute).[9]

-

Continue the titration past the expected equivalence point.

-

-

Titration for Basic pKa (Pyridine Nitrogen):

-

Prepare a fresh sample solution as in step 2.

-

Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each addition, following the same procedure as the base titration.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

Determine the equivalence points from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Perform at least three replicate titrations to ensure data reliability.[9]

-

Caption: Workflow for pKa Determination via Titration.

Solubility Profile: Guiding Formulation and Bioavailability

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent system at equilibrium. For drug candidates, aqueous solubility across the physiological pH range (1.2 to 6.8) is a critical determinant of oral bioavailability.[10]

Causality Behind Experimental Choices

The "shake-flask" method is the benchmark for determining thermodynamic (equilibrium) solubility.[10] It ensures that the system reaches a true equilibrium between the dissolved and solid states of the compound. Using buffers that mimic physiological conditions (e.g., simulated gastric and intestinal fluids) provides data that is directly relevant to predicting in vivo dissolution.[10] Analysis by a validated HPLC method ensures accurate and specific quantification of the dissolved compound, avoiding interference from potential impurities or degradants.

Step-by-Step Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Media: Prepare buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[10]

-

Incubation:

-

Add an excess amount of solid this compound to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered sample into the mobile phase of a pre-validated HPLC-UV assay.

-

Quantify the concentration of the dissolved compound against a standard curve prepared with known concentrations of the analyte.

-

Perform the experiment in triplicate for each pH condition.

-

Table 2: Example Solubility Data Presentation

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value |

| Phosphate Buffer | 6.8 | 25 | Experimental Value |

| Water | ~7.0 | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| DMSO | N/A | 25 | Experimental Value |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The signals will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached heteroatoms (N, Cl, F, O), and C-F coupling will be observable for carbons in proximity to the fluorine atom.

Protocol for NMR Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and gently vortex to dissolve the sample completely.[11] DMSO-d₆ is often a good choice for hydroxypyridines as it can solubilize the compound and allows for observation of the hydroxyl proton.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[12]

-

Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational bands for this compound would include:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

-

C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

-

C-Cl and C-F Stretches: Bands in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through fragmentation patterns. For this compound (MW = 147.54), high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₅H₃ClFNO. The presence of chlorine will be evident from the characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak [M]⁺.

Conclusion and Future Directions

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical development. This guide establishes a comprehensive framework for its physicochemical characterization, providing both the theoretical basis and practical, step-by-step protocols for determining its melting point, pKa, solubility, and spectroscopic identity. While predicted values offer initial guidance, the experimental determination of these properties using the validated methods described herein is imperative for any research and development program. The data generated through these protocols will enable scientists to build robust structure-activity relationships, design effective formulations, and ultimately unlock the full potential of this versatile chemical scaffold.

References

-

U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Mettler-Toledo. (n.d.). Determination of Melting Points. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of classification within the Biopharmaceutics Classification System. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]

-

ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloro-5-fluoropyridin-3-ol | 870062-76-3 [sigmaaldrich.cn]

- 3. 870062-76-3|this compound|BLD Pharm [bldpharm.com]

- 4. 6-chloro-5-fluoropyridin-3-ol 95% | CAS: 870062-76-3 | AChemBlock [achemblock.com]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. 870062-76-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. innospk.com [innospk.com]

- 8. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-hydroxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-5-hydroxypyridine (CAS Number: 870062-76-3), a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, plausible synthetic pathways, reactivity, and its pivotal role in the development of novel bioactive molecules.

Core Chemical Identity

This compound, also known by its IUPAC name 6-chloro-5-fluoropyridin-3-ol, is a trifunctionalized pyridine derivative. Its structure is characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the pyridine ring. This unique arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group imparts a distinct reactivity profile, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 870062-76-3 | [1][2] |

| Molecular Formula | C₅H₃ClFNO | [2] |

| Molecular Weight | 147.54 g/mol | [2] |

| IUPAC Name | 6-chloro-5-fluoropyridin-3-ol | |

| SMILES | ClC1=NC=C(C=C1F)O | [3] |

| InChI Key | VEHUGRIKMHCJLQ-UHFFFAOYSA-N | |

| Physical Form | Solid (powder or liquid) | [4] |

| Storage | 2-8°C, under inert atmosphere |

Strategic Synthesis: A Plausible Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed multi-step synthesis of this compound.

Step-by-Step Methodological Considerations:

Step 1: Selective Chlorination of 2,3-Difluoro-5-nitropyridine

The initial step would involve the selective replacement of the fluorine atom at the 2-position with a chlorine atom. This can often be achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅)[5]. The rationale behind this selectivity lies in the higher reactivity of the fluorine atom at the 2-position of the pyridine ring towards nucleophilic substitution, which is activated by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

The resulting 2-chloro-3-fluoro-5-nitropyridine would then undergo reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. A common and effective method is the use of a metal in acidic medium, such as iron powder in the presence of hydrochloric acid[6]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst would also be a viable option.

Step 3: Diazotization and Hydrolysis

The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through a diazotization reaction, where the 2-chloro-3-fluoro-5-aminopyridine is treated with a source of nitrous acid, such as sodium nitrite (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄), at low temperatures to form an unstable diazonium salt. Subsequent heating of the reaction mixture in the presence of water leads to the hydrolysis of the diazonium salt, yielding the desired this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three distinct functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide. This phenoxide is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions. This functionality is crucial for introducing diverse side chains and building molecular complexity.

-

Chloro and Fluoro Groups: The chlorine and fluorine atoms on the pyridine ring render the adjacent carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 2-position is generally more labile than the fluorine at the 3-position, allowing for selective displacement by various nucleophiles.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electronic nature of the substituents will influence the pKa of the pyridine nitrogen.

Diagram 2: Reactivity Profile of this compound

Caption: Key reaction sites on the this compound molecule.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries[7].

Pharmaceutical Applications

The trifunctionalized pyridine core of this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its utility has been noted in the synthesis of compounds with potential antiviral and antibacterial activities[7]. The ability to selectively modify the different positions on the pyridine ring allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. A patent for OGA inhibitors mentions the use of 6-chloro-5-fluoropyridin-3-ol (CAS 870062-76-3) as a starting material for the synthesis of intermediate compounds, highlighting its relevance in drug discovery programs[8].

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the formulation of herbicides and pesticides[7][9]. The incorporation of halogenated pyridine moieties is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. For instance, substituted pyridines are key components in a class of herbicides that act by inhibiting specific enzymes in weeds[10]. The unique substitution pattern of this compound offers a platform for the synthesis of new and effective crop protection agents.

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are paramount when working with this compound.

Table 2: Hazard and Precautionary Statements

| Category | Statement(s) | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a strategically important chemical intermediate with a unique substitution pattern that provides a versatile platform for the synthesis of complex, biologically active molecules. Its applications in both the pharmaceutical and agrochemical industries underscore its significance in modern chemical research and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage this valuable building block in their synthetic endeavors.

References

- Google P

-

J&K Scientific. This compound | 870062-76-3. [Link]

-

PubMed. Synthesis and antiviral properties of some 2'-deoxy-5-(fluoroalkenyl)uridines. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

-

PubMed. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. [Link]

-

PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

-

Acmec Biochemical. 870062-76-3[6-Chloro-5-fluoropyridin-3-ol]. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Eureka | Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]

- Google Patents.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Capot Chemical. 870062-76-3 | 2-cloro-3-fluoro-5-hidroxipiridina. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- Google Patents. EP1140845A1 - Susbstituted pyridine herbicides.

-

National Institutes of Health. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

PubMed Central. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

PubChem. 5-Chloro-3-fluoro-2-hydroxypyridine. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PubChem. 2-Chloro-5-hydroxypyridine. [Link]

-

NIST WebBook. Pyridine, 2-vinyl-, hydrochloride. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

Sources

- 1. 870062-76-3|this compound|BLD Pharm [bldpharm.com]

- 2. 870062-76-3[6-Chloro-5-fluoropyridin-3-ol]- Acmec Biochemical [acmec.com.cn]

- 3. 870062-76-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. 6-chloro-5-fluoropyridin-3-ol 95% | CAS: 870062-76-3 | AChemBlock [achemblock.com]

- 6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 7. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. asianpubs.org [asianpubs.org]

- 10. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]

Spectral Analysis of 2-Chloro-3-fluoro-5-hydroxypyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-Chloro-3-fluoro-5-hydroxypyridine. As a key building block in the development of new pharmaceutical and agrochemical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1] This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices, interpretation of the spectral features, and detailed experimental protocols are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS 870062-76-3) is a substituted pyridine derivative with significant potential in medicinal chemistry and material science.[2][3][4][5] The presence of chloro, fluoro, and hydroxyl functional groups on the pyridine ring imparts unique electronic and steric properties, making it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. Accurate characterization of this molecule is the foundation for its effective utilization in research and development. This guide serves as a centralized resource for the spectral data of this compound, offering in-depth analysis and practical insights for its identification and application.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ~2-3 Hz (⁴JHF), ~2-3 Hz (⁴JHH) |

| H-6 | 7.8 - 8.1 | Doublet (d) | ~2-3 Hz (⁴JHH) |

| OH | 9.0 - 11.0 | Broad singlet (br s) | - |

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Interpretation:

-

H-4: This proton is expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 3 (⁴JHF) and the proton at position 6 (⁴JHH).

-

H-6: This proton will likely be a doublet, coupling with the proton at position 4 (⁴JHH). Its downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom.

-

OH: The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the attached heteroatoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 (d, ¹JCF) |

| C-3 | 150 - 155 (d, ²JCF) |

| C-4 | 115 - 120 |

| C-5 | 155 - 160 |

| C-6 | 130 - 135 |

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Interpretation:

-

The carbons directly bonded to the electronegative chlorine (C-2) and fluorine (C-3) atoms are expected to be significantly deshielded and appear at lower field.

-

The fluorine atom will cause splitting of the signals for C-2 and C-3 due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-X (X = Cl, F) bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Disclaimer: The spectral data presented in this guide is based on predictions and analysis of structurally similar compounds due to the absence of publicly available experimental data for this compound.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum of the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For this compound (C₅H₃ClFNO), the expected monoisotopic mass is approximately 147.00 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing chlorine. The ratio of the M⁺ to M+2 peak should be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern:

Caption: A plausible fragmentation pathway for this compound.

Interpretation:

The initial fragmentation is likely to involve the loss of a neutral molecule such as carbon monoxide (CO) from the pyridine ring, followed by the loss of hydrogen cyanide (HCN).

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectral data for this compound. The presented analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, offers a valuable resource for researchers working with this compound. It is important to reiterate that the spectral data herein is based on theoretical predictions and comparisons with analogous structures. Experimental verification of this data is highly recommended for any application where precise structural confirmation is critical.

References

-

Acmec Biochemical. (n.d.). 870062-76-3[6-Chloro-5-fluoropyridin-3-ol]. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR [m.chemicalbook.com]

- 2. 870062-76-3[6-Chloro-5-fluoropyridin-3-ol]- Acmec Biochemical [acmec.com.cn]

- 3. This compound(870062-76-3) 1H NMR [m.chemicalbook.com]

- 4. 870062-76-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 870062-76-3|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of 2-Chloro-3-fluoro-5-hydroxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility Landscape of a Key Pharmaceutical Intermediate

As a Senior Application Scientist, I often encounter critical data gaps for promising, yet not fully characterized, pharmaceutical intermediates. 2-Chloro-3-fluoro-5-hydroxypyridine stands as a prime example—a versatile building block in the synthesis of novel therapeutic agents, particularly in the realms of antiviral and antibacterial drug development.[1] Its unique substitution pattern, featuring a halogenated pyridine core with a hydroxyl group, imparts desirable reactivity for creating complex molecules.[1] However, a significant challenge for formulation scientists and process chemists is the conspicuous absence of published quantitative solubility data in common organic solvents.

This guide is engineered to bridge that gap. Instead of presenting a simple data sheet, which does not exist in the public domain, we will equip you with the foundational knowledge and practical methodologies to determine the solubility of this compound in your own laboratory setting. We will delve into the physicochemical properties of this compound and its structural analogs to build a predictive framework. More importantly, this document provides robust, step-by-step protocols for solubility determination and subsequent concentration analysis, empowering you to generate the precise data needed for your research and development endeavors.

Part 1: Physicochemical Profile of this compound and Its Analogs

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, where the polarity, hydrogen bonding capability, and overall molecular structure of the solute and solvent dictate the extent of dissolution.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |

| This compound | C₅H₃ClFNO | 147.54[1] | Not available | 3.55 ± 0.10[2] | 0.9263[3] |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | 170-172 | Not available | 1.4[4] |

| 2-Chloro-5-hydroxypyridine | C₅H₄ClNO | 129.54[4] | Not available | Not available | 1.4[4] |

| 2-Fluoro-3-hydroxypyridine | C₅H₄FNO | 113.09 | Not available | Not available | 0.9263[3] |

| 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.53[5] | Not available | Not available | 1.9[5] |

Expert Insights:

The presence of a hydroxyl group on the pyridine ring suggests the potential for hydrogen bonding with protic solvents like alcohols. The chloro and fluoro substituents increase the molecule's polarity and can influence crystal lattice energy, which in turn affects solubility. The predicted LogP value of approximately 0.93 indicates that this compound has a relatively balanced hydrophilic-lipophilic character, suggesting it may exhibit at least partial solubility in a range of organic solvents.

Part 2: Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol for Shake-Flask Solubility Determination

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

HPLC-UV system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.[7][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Part 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of the dissolved compound. For pyridine derivatives, a reversed-phase HPLC method with UV detection is commonly employed.[9][10][11]

Diagram 2: Logical Flow for HPLC Method Development

Caption: Key steps in developing an HPLC method for quantification.

General HPLC-UV Method Protocol

This protocol provides a starting point for method development, which should be optimized and validated for your specific instrumentation and requirements.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[12][13]

-

Mobile Phase:

-

A: 0.1% Formic acid or 0.05% Sulfuric acid in Water

-

B: Acetonitrile or Methanol

-

-

Elution: A gradient elution is often effective for separating the analyte from any potential impurities or solvent front effects. A starting point could be a linear gradient from 10% B to 90% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The UV absorbance maximum (λmax) for this compound should be determined by scanning a dilute solution. Based on the pyridine chromophore, a wavelength in the range of 250-280 nm is a reasonable starting point.

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

Perform serial dilutions to create a series of calibration standards (e.g., 5-6 standards) that bracket the expected concentration of your solubility samples.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration for each standard.

-

The curve should have a correlation coefficient (r²) of ≥ 0.999.

-

-

Sample Analysis:

-

Inject the diluted filtrate from the shake-flask experiment.

-

Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

-

Final Solubility Calculation:

-

Account for the dilution factor to determine the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Conclusion: Empowering Research Through Methodical Investigation

While direct, published solubility data for this compound remains elusive, a systematic and scientifically sound approach can readily yield this critical information. By understanding the physicochemical context provided by its structural analogs and meticulously applying the detailed shake-flask and HPLC protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this important pharmaceutical intermediate in a range of organic solvents. This foundational data is indispensable for informed decision-making in process development, formulation design, and ultimately, the successful advancement of new therapeutic entities.

References

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

-

PubChem. 2-Chloro-5-fluoropyridine. [Link]

-

PubChem. 2-Chloro-5-hydroxypyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-CHLORO-5-FLUORO-3-HYDROXYPYRIDINE | 884494-35-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-hydroxypyridine: Starting Materials and Strategic Considerations

An In-depth Technical Guide:

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] Substituted pyridines, particularly those bearing multiple halogen and hydroxyl groups, serve as exceptionally versatile intermediates for drug discovery and development professionals. 2-Chloro-3-fluoro-5-hydroxypyridine is a prime example of such a building block, offering three distinct points for chemical modification. The electron-withdrawing properties of the chloro and fluoro substituents, combined with the nucleophilic and hydrogen-bonding capabilities of the hydroxyl group, make it an invaluable precursor for constructing complex molecular architectures.[2]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into the strategic selection of starting materials, explain the causality behind key experimental choices, and provide detailed protocols grounded in established chemical principles. The narrative is designed to equip researchers and scientists with both the theoretical understanding and practical knowledge required to successfully synthesize this important intermediate.

Core Synthetic Strategy: A Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for this compound reveals a strategic approach where the most sensitive functional group, the hydroxyl, is installed in the final step. This protects it from the potentially harsh conditions required for earlier transformations.

The hydroxyl group can be reliably formed from an amino group via a diazotization-hydrolysis sequence. The amino group, in turn, is readily accessible through the reduction of a nitro group. This points to 2-chloro-3-fluoro-5-nitropyridine as a key intermediate. The nitro group can be installed on the 2-chloro-3-fluoropyridine core via electrophilic aromatic substitution. Finally, the 2-chloro-3-fluoropyridine core itself can be synthesized from the commercially available 2-chloro-3-aminopyridine through a diazotization and fluorination reaction, such as the Balz-Schiemann reaction or a related variant.[3] This multi-step strategy ensures high selectivity and leverages well-understood, high-yielding reactions.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Pathway and Methodologies

The forward synthesis follows the logic established in our retrosynthetic analysis. The pathway is modular, with each step designed to produce a stable, isolable intermediate, ensuring a robust and scalable process.

Caption: Forward synthesis workflow diagram.

Part A: Synthesis of the 2-Chloro-3-fluoropyridine Core

Starting Material: 2-Chloro-3-aminopyridine

The choice of 2-chloro-3-aminopyridine as the starting material is strategic. It is readily available from commercial suppliers and possesses an amino group that serves as an excellent synthetic handle for the introduction of fluorine via a diazotization reaction.

Reaction: Diazotization and Fluorination

The conversion of an aromatic amine to a fluoride is a classic transformation. While the traditional Balz-Schiemann reaction using fluoroboric acid is effective, modern variations offer milder conditions and improved safety profiles. A patented method utilizes tert-butyl nitrite and copper fluoride in a one-pot process, avoiding the use of anhydrous hydrogen fluoride.[3]

-

Causality of Experimental Choices: The use of tert-butyl nitrite allows for the in-situ formation of the diazonium salt under non-aqueous conditions, which can improve stability. Copper fluoride serves as the fluoride source, offering a practical alternative to fluoroboric acid with potentially higher yields and simpler operation.[3] Strict temperature control (0–5 °C) during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate and minimize side reactions.

Experimental Protocol: Synthesis of 2-chloro-3-fluoropyridine

-

To a stirred suspension of copper (II) fluoride (1.2 eq.) in an appropriate organic solvent (e.g., acetonitrile), add tert-butyl nitrite (1.1 eq.) under an inert atmosphere (N2 or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-3-aminopyridine (1.0 eq.) in the same organic solvent, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-chloro-3-fluoropyridine.

Part B: Electrophilic Nitration at the C-5 Position

With the core synthesized, the next step is to install a nitro group, which will serve as the precursor to the final hydroxyl group.

Reaction: Nitration of 2-chloro-3-fluoropyridine

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the reaction can be achieved using strong nitrating agents. The regioselectivity is dictated by the existing substituents. The chloro and fluoro groups are deactivating but ortho-, para-directing. The ring nitrogen is strongly deactivating. The C-5 position is para to the chlorine atom and meta to the fluorine and nitrogen, making it the least deactivated and most sterically accessible position for electrophilic attack.

-

Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is required to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to overcome the deactivated nature of the pyridine ring. The reaction is highly exothermic, and maintaining a low temperature (0–10 °C) during the addition is crucial to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 2-chloro-3-fluoro-5-nitropyridine

-

To a flask containing fuming sulfuric acid (e.g., 20% SO₃), cooled to 0 °C, slowly add 2-chloro-3-fluoropyridine (1.0 eq.) while maintaining the internal temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice. This will precipitate the product while also safely quenching the strong acid.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-chloro-3-fluoro-5-nitropyridine.

Part C: Conversion to the Final Product

The final stage of the synthesis involves a two-step conversion of the nitro group to a hydroxyl group.

Reaction 1: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Several methods are effective, with the choice often depending on scale and available equipment. Reduction with metals in acidic media (like SnCl₂/HCl) is common, but a milder and often cleaner alternative is the use of iron powder with a catalytic amount of ammonium chloride in an alcohol/water mixture.[4]

-

Causality of Experimental Choices: The Fe/NH₄Cl system is advantageous as it operates under near-neutral pH conditions, minimizing potential side reactions and simplifying the workup, which typically involves filtering off the iron oxides. This method displays excellent chemoselectivity, leaving the chloro and fluoro substituents untouched.

Experimental Protocol: Synthesis of 2-chloro-3-fluoro-5-aminopyridine

-

Create a suspension of iron powder (4.0-5.0 eq.) and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux (approx. 80-85 °C).

-

Add a solution of 2-chloro-3-fluoro-5-nitropyridine (1.0 eq.) in ethanol portion-wise or via an addition funnel. The reaction is exothermic.

-

After the addition, maintain the reflux for 1-2 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Filter the hot reaction mixture through a pad of Celite® to remove iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting residue can be partitioned between water and ethyl acetate, and the aqueous layer extracted. The combined organic layers are then dried and concentrated to yield 2-chloro-3-fluoro-5-aminopyridine.

Reaction 2: Diazotization and Hydrolysis

The final step converts the newly formed amino group into the target hydroxyl group.

-

Causality of Experimental Choices: The amine is first converted to a diazonium salt using sodium nitrite in a strong acid like sulfuric acid at low temperatures (0–5 °C).[4] This diazonium salt is highly unstable and is not isolated. Upon gentle warming in the aqueous acidic medium, it decomposes, releasing nitrogen gas and generating a pyridyl cation, which is immediately trapped by water to form the desired 5-hydroxypyridine product.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-chloro-3-fluoro-5-aminopyridine (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 30-40% v/v) and cool the mixture to 0 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq.) in water dropwise, keeping the temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

-

Slowly warm the reaction mixture to 40-50 °C and hold for 1-2 hours. Vigorous evolution of N₂ gas will be observed.

-

Monitor the reaction by TLC/LC-MS for the disappearance of the diazonium intermediate and formation of the product.

-

Cool the reaction mixture to room temperature and carefully adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to afford the final product, this compound.

Summary of Starting Materials and Reagents

| Step | Starting Material | Key Reagents | Purpose |

| A | 2-Chloro-3-aminopyridine | t-BuONO, CuF₂ (or NaNO₂, HBF₄) | Diazotization & Fluorination |

| B | 2-Chloro-3-fluoropyridine | Conc. HNO₃, Fuming H₂SO₄ | Electrophilic Nitration |

| C1 | 2-Chloro-3-fluoro-5-nitropyridine | Fe powder, NH₄Cl | Nitro Group Reduction |

| C2 | 2-Chloro-3-fluoro-5-aminopyridine | NaNO₂, aq. H₂SO₄ | Diazotization & Hydrolysis |

Alternative Synthetic Considerations

While the outlined pathway is robust, other strategies could be envisioned, though they may present greater challenges.

-

Halogen Exchange (Halex) Reactions: One could theoretically start with a polychlorinated pyridine, such as 2,3,5-trichloropyridine, and attempt a selective fluorination at the 3-position using a fluoride source like KF or CsF.[5] However, achieving high selectivity between the different chlorine atoms can be difficult and often requires extensive optimization of reaction conditions (temperature, solvent, catalyst).[5]

-

Starting with a Hydroxypyridine: Beginning with a pre-existing hydroxypyridine, such as 2-chloro-5-hydroxypyridine, and attempting to introduce fluorine at the 3-position is challenging.[2] The hydroxyl group is activating and would direct electrophilic fluorinating agents to the C-4 and C-6 positions, making the desired C-3 functionalization highly problematic.

Conclusion

The synthesis of this compound is most effectively achieved through a well-designed, multi-step sequence starting from commercially available 2-chloro-3-aminopyridine. This pathway relies on a series of robust and predictable transformations, including diazotization-fluorination, electrophilic nitration, nitro-group reduction, and a final diazotization-hydrolysis. By understanding the rationale behind the choice of reagents and reaction conditions for each step, researchers can reliably access this valuable building block for application in pharmaceutical and materials science research.

References

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]

- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (2011). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Maciejewska, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

- Google Patents. (2021). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Custom Synthesis of Pyridine Derivatives: The Role of 2-Chloro-5-hydroxypyridine. Retrieved from [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]

Sources

A Theoretical Investigation of 2-Chloro-3-fluoro-5-hydroxypyridine: A Computational Guide for Drug Discovery and Molecular Engineering

Abstract